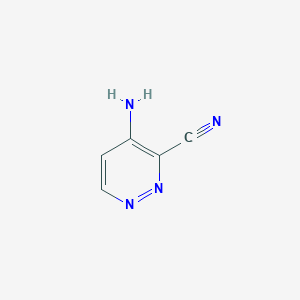

4-Aminopyridazine-3-carbonitrile

Descripción general

Descripción

4-Aminopyridazine-3-carbonitrile is a heterocyclic compound with the chemical formula C₄H₄N₄ . It consists of a pyridazine ring bearing an amino group (NH₂) and a cyano group (CN) at specific positions. The molecular weight of this compound is approximately 108.1 g/mol .

Synthesis Analysis

Several synthetic approaches exist for preparing 4-aminopyridazine-3-carbonitrile. One method involves chloroacetylation of 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile, followed by nucleophilic substitution and Dimorth rearrangement with primary aromatic amines to yield the desired pyrimidinones . Another approach utilizes anomeric-based oxidative aromatization over a new catalyst, resulting in the formation of 4-aminopyridazine-3-carbonitrile .

Molecular Structure Analysis

The molecular structure of 4-aminopyridazine-3-carbonitrile consists of a pyridazine ring with an amino group (NH₂) and a cyano group (CN) attached. The 3D structure of this compound can be visualized using computational tools .

Chemical Reactions Analysis

4-Aminopyridazine-3-carbonitrile can participate in various chemical reactions. For instance, it reacts with formaldehyde and triethyl orthoformate to yield tetracyclic derivatives. Additionally, treatment with hydrazine hydrate leads to the formation of aminopyridazine derivatives .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Cancer Research and Chemotherapeutic Potential

4-Aminopyridazine-3-carbonitrile derivatives have shown promise in cancer research. One study demonstrated the synthesis of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, with the compound 3-amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile exhibiting significant cytotoxic activity against colorectal cancer cells. This compound induced apoptosis, down-regulated Bcl-2 expression, and up-regulated Bax and caspase genes in HT-29 cells, indicating its potential as a chemotherapeutic agent (Hanifeh Ahagh et al., 2019).

Novel Synthesis Methods

Research has also focused on developing novel synthesis methods for 4-aminopyridazine-3-carbonitrile derivatives. For example, a study described a simple one-pot synthesis of new 3-amino-5-arylpyridazine-4-carbonitriles using a three-component reaction, highlighting an efficient method for generating these compounds (Khalafy et al., 2013).

Development of Functionalized 3-Aminopyridazines

Functionalized 3-aminopyridazines have been developed through reactions with carbon nucleophiles. This novel route to functionalized 3-aminopyridazines offers potential for the creation of diverse and structurally varied compounds (Rykowski & Wolińska, 1996).

Application in Drug Discovery

The utility of 4-aminopyridazine-3-carbonitrile in drug discovery processes is also being explored. A study demonstrated the microwave-assisted synthesis of 7-arylamino-substituted 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carbonitriles, showcasing an efficient approach for the preparation of a library of compounds for drug discovery (Lim et al., 2015).

Antimicrobial and Antioxidant Properties

4-Aminopyridazine-3-carbonitrile derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities. These studies provide insight into the potential of these compounds in the development of new treatments for infectious diseases and oxidative stress-related conditions (Lagu & Yejella, 2020).

Propiedades

IUPAC Name |

4-aminopyridazine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-3-5-4(7)1-2-8-9-5/h1-2H,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFPHUZEKFZAMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423495 | |

| Record name | 4-aminopyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminopyridazine-3-carbonitrile | |

CAS RN |

20865-26-3 | |

| Record name | 4-aminopyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

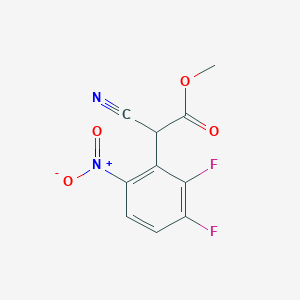

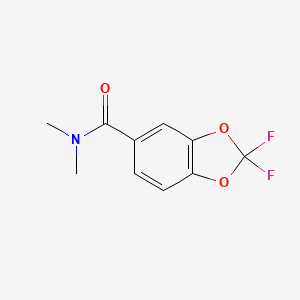

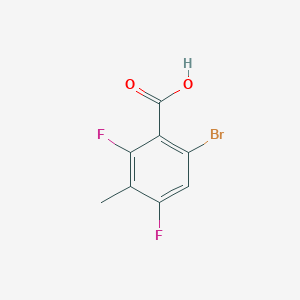

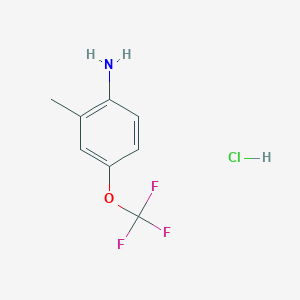

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B3049406.png)

![N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide](/img/structure/B3049413.png)